molecular formula C10H11BrClN3 B2900300 3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185483-92-4

3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride

Cat. No.: B2900300
CAS No.: 1185483-92-4
M. Wt: 288.57
InChI Key: BTDGUVGTIQHESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride is a chemical compound with the molecular formula C10H10BrN3·HCl It is a derivative of aniline and pyrazole, featuring a bromine atom attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with 3-chloromethyl aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
  • 2-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
  • 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzonitrile

Uniqueness

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDGUVGTIQHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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